![molecular formula C18H25N5O B4507706 N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide](/img/structure/B4507706.png)
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide
Overview
Description
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide: is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with an ethylamino group and a phenyl ring substituted with a methylbutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as ethylamine and methylpyrimidine under controlled conditions.
Substitution Reactions: The ethylamino group is introduced to the pyrimidine ring through nucleophilic substitution reactions.
Coupling with Phenyl Ring: The phenyl ring is then coupled with the pyrimidine ring using a coupling agent like palladium catalyst in a Suzuki-Miyaura coupling reaction.
Introduction of Methylbutanamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide is unique due to its specific substitution pattern on the pyrimidine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-5-19-18-20-13(4)11-16(23-18)21-14-6-8-15(9-7-14)22-17(24)10-12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,22,24)(H2,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTKZBGFYWJXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)CC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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